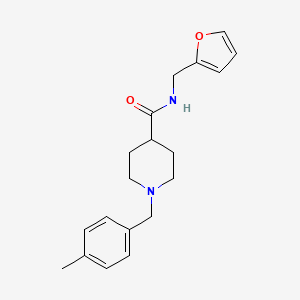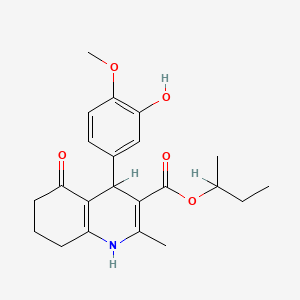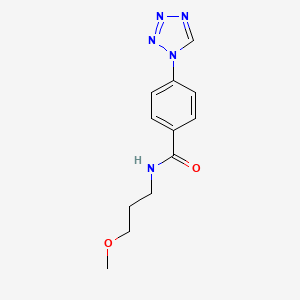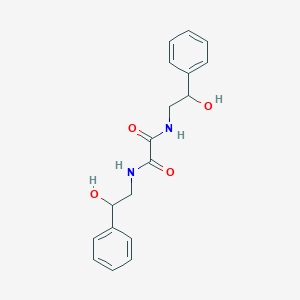
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as NFPS, is a selective allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2005 by researchers at the University of Pittsburgh School of Medicine. Since then, NFPS has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases.
作用机制
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is a selective allosteric modulator of the mGluR5 receptor. It binds to a specific site on the receptor, known as the allosteric modulatory site, and enhances the activity of the receptor in response to glutamate. This results in increased signaling through the mGluR5 receptor pathway, which has been implicated in various neurological functions, including learning and memory, synaptic plasticity, and pain perception.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects in models of neuroinflammation.
实验室实验的优点和局限性
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has several advantages as a research tool. It is highly selective for the mGluR5 receptor, which allows for specific modulation of this pathway without affecting other glutamate receptors. Additionally, N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has good bioavailability and can be administered orally, which makes it a convenient tool for in vivo studies. However, N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide also has some limitations. It has a relatively short half-life, which limits its duration of action. Additionally, the effects of N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide may be influenced by factors such as age, sex, and genetic background, which can complicate the interpretation of results.
未来方向
There are several potential future directions for research on N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. One area of interest is the potential therapeutic applications of N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in various neurological disorders. Additional studies are needed to determine the efficacy and safety of N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in preclinical and clinical models of these disorders. Another area of interest is the development of more selective and potent allosteric modulators of the mGluR5 receptor, which may have improved therapeutic potential. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide on the mGluR5 receptor pathway.
合成方法
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can be synthesized using a multistep process that involves the reaction of 1-(4-methylbenzyl)piperidine-4-carboxylic acid with 2-furylacetonitrile in the presence of a base, followed by reduction of the resulting nitrile with lithium aluminum hydride. The final product is obtained by reacting the resulting amine with 4-chloro-3-nitrobenzoyl chloride.
科学研究应用
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-4-6-16(7-5-15)14-21-10-8-17(9-11-21)19(22)20-13-18-3-2-12-23-18/h2-7,12,17H,8-11,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGVBKLFPVNNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
![2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5138035.png)

![N-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5138047.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5138068.png)
![2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5138074.png)
![N-(3-isopropoxypropyl)-5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5138089.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5138109.png)

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)
![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)